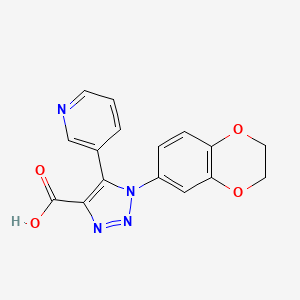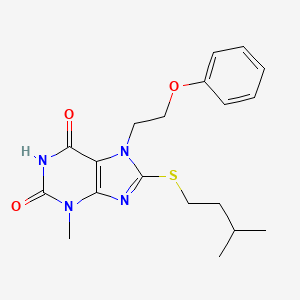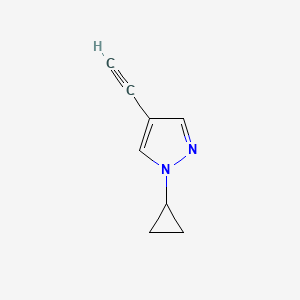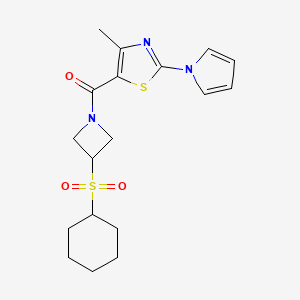![molecular formula C15H11FN2O2S B2537698 N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide CAS No. 907974-32-7](/img/structure/B2537698.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is a compound that contains a benzothiazole moiety . Benzothiazole is an important heterocycle in the world of chemistry, with various pharmaceutical applications . The benzothiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks . For instance, a unified approach to N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides starts from benzo[d]thiazole-2-thiol and primary and secondary amines .
Molecular Structure Analysis
The molecular formula of “this compound” is C24H21FN4O3S2 . The compound has a molecular weight of 496.6 g/mol . The structure of the compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 496.6 g/mol . It has a topological polar surface area of 120 Ų . The compound has a rotatable bond count of 6 .
Wissenschaftliche Forschungsanwendungen
PET Imaging Agents
The development of novel positron emission tomography (PET) imaging agents, such as the derivatives of N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide, has been explored for imaging metabotropic glutamate receptor type 1 (mGluR1) in rodent brains. These compounds have shown high in vitro binding affinity and specific brain region targeting, indicating potential for brain imaging applications (Fujinaga et al., 2012).
Anticancer Potential
Research on aminothiazole-paeonol derivatives, related to this compound, has demonstrated significant anticancer effects on various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma cells. These compounds were found to be superior to traditional treatments like 5-fluorouracil, suggesting a promising direction for the development of new anticancer agents (Tsai et al., 2016).
Anticonvulsant Activity
Studies have also explored the synthesis and pharmacological evaluation of 4-thiazolidinone derivatives as potential anticonvulsant agents. These derivatives, which include modifications of the this compound structure, have shown considerable anticonvulsant activity and benzodiazepine receptor agonism without impairing learning and memory, making them interesting candidates for further research in this area (Faizi et al., 2017).
Antimicrobial Activity
The synthesis and antimicrobial screening of derivatives incorporating thiazole rings have shown promising results against both bacterial and fungal infections. These studies underline the potential of such compounds, including those related to this compound, in developing new treatments for microbial diseases (Desai et al., 2013).
Cell Cycle Regulation and Apoptosis
Isoxazole derivatives of this compound have been evaluated for their cytotoxicity and potential anti-cancer activity. One compound, in particular, induced G2/M cell cycle arrest and regulated apoptosis through mitochondrial-dependent pathways, suggesting a novel approach for cancer therapy by targeting p53 activation (Kumbhare et al., 2014).
Wirkmechanismus
While the specific mechanism of action for “N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is not mentioned in the papers retrieved, benzothiazole derivatives have been found to have a wide range of biological activities . For instance, some benzothiazole derivatives have shown anti-inflammatory properties by inhibiting COX-1 and COX-2 .
Safety and Hazards
While specific safety and hazard information for “N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is not available in the papers retrieved, it’s important to handle all chemical compounds with care. For instance, some similar compounds are known to be harmful by inhalation, in contact with skin, and if swallowed .
Zukünftige Richtungen
Benzothiazole derivatives have been the focus of medicinal chemists due to their wide range of biological activities . Therefore, future research could focus on developing novel therapeutic agents based on the benzothiazole scaffold. This could involve finding new leads, which may later be translated into new drugs .
Eigenschaften
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c1-20-11-7-3-2-5-9(11)14(19)18-15-17-13-10(16)6-4-8-12(13)21-15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJQDZAALKXDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine](/img/structure/B2537616.png)
![2-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2537617.png)
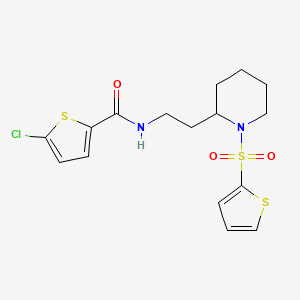
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2537622.png)

![3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2537624.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2537625.png)
![9-((4-(2,6-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2537628.png)
